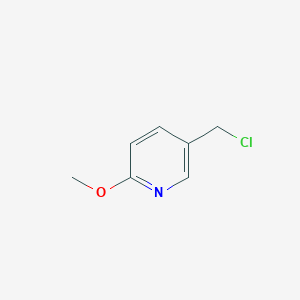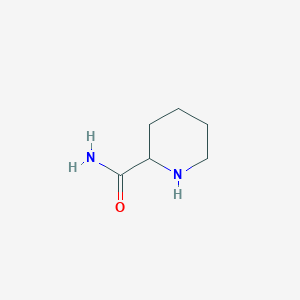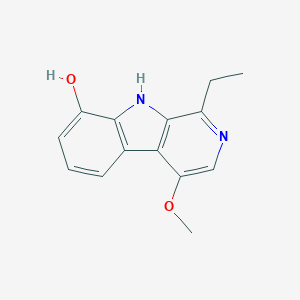
Picrasidine J
Vue d'ensemble
Description
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is a heterocyclic compound belonging to the indole family. It is a natural product found in the plant Picrasma quassioides . The compound has a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol . Its structure includes a pyridoindole core with an ethyl group at position 1, a methoxy group at position 4, and a hydroxyl group at position 8.
Applications De Recherche Scientifique
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Picrasidine J, also known as 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol or 9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy-, is a dimeric β-carboline-type alkaloid isolated from the southern Asian plant Picrasma quassioides . This compound has been shown to have significant effects on certain types of cancer, particularly head and neck squamous cell carcinoma (HNSCC) .
Target of Action
The primary target of this compound is the serine protease KLK-10 . This enzyme plays a crucial role in the metastasis of HNSCC, and this compound has been shown to significantly reduce its expression .
Mode of Action
This compound interacts with its targets in a way that inhibits the epithelial-mesenchymal transition (EMT) process, a key mechanism in cancer metastasis . Specifically, it upregulates E-cadherin and ZO-1 and downregulates beta-catenin and Snail . These changes result in a significant inhibition of HNSCC cell motility, migration, and invasion .
Biochemical Pathways
The compound’s action affects the MAPK signaling pathway . It reduces the phosphorylation of ERK, a key protein in this pathway . This disruption of the MAPK signaling pathway is one of the key mechanisms by which this compound inhibits HNSCC metastasis .
Result of Action
The result of this compound’s action is a significant inhibition of HNSCC cell motility, migration, and invasion . This suggests that it could potentially be used clinically to prevent the distant metastasis and progression of HNSCC .
Analyse Biochimique
Biochemical Properties
Picrasidine J has been shown to interact with various biomolecules, playing a significant role in biochemical reactions . It inhibits the epithelial-mesenchymal transition (EMT) process by upregulating E-cadherin and ZO-1 and downregulating beta-catenin and Snail . Moreover, this compound reduces the expression of the serine protease KLK-10 .
Cellular Effects
This compound has been found to significantly inhibit the motility, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It reduces the phosphorylation of ERK, a key protein in the MAPK signaling pathway .
Temporal Effects in Laboratory Settings
It has been observed that this compound significantly inhibits HNSCC cell motility, migration, and invasion in a dose-dependent manner .
Méthodes De Préparation
The synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods typically involve multi-step synthesis starting from simpler organic molecules, followed by purification processes to achieve high purity levels.
Analyse Des Réactions Chimiques
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen-containing ring.
Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring, especially at the methoxy and ethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be compared with other indole derivatives such as:
1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol: This compound has a vinyl group instead of an ethyl group at position 1.
1-Methyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol: This derivative has a methyl group at position 1.
4-Methoxy-1-vinyl-9H-beta-carbolin-8-ol: Similar to 1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, but with a different core structure.
The uniqueness of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUNKSTECWQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Picrasidine J in inhibiting HNSCC metastasis?
A1: While the exact molecular target of this compound remains unknown, research suggests it exerts its anti-metastatic effects by influencing several key processes:
- Epithelial-Mesenchymal Transition (EMT) Inhibition: this compound disrupts EMT, a process crucial for cancer cell invasion and metastasis. It achieves this by upregulating epithelial markers like E-cadherin and ZO-1 while downregulating mesenchymal markers like beta-catenin and Snail. []
- KLK-10 Suppression: this compound reduces the expression of KLK-10, a serine protease implicated in cancer progression and metastasis. []
- ERK Pathway Modulation: The compound appears to affect the Extracellular signal-Regulated Kinase (ERK) signaling pathway by reducing ERK phosphorylation, potentially disrupting downstream events crucial for tumor cell survival, proliferation, and metastasis. []
Q2: What is the structural characterization of this compound?
A2: The provided research articles offer partial structural information:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


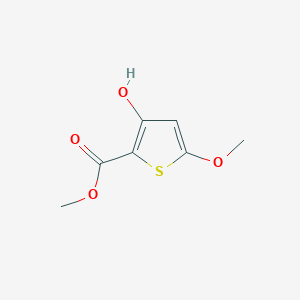
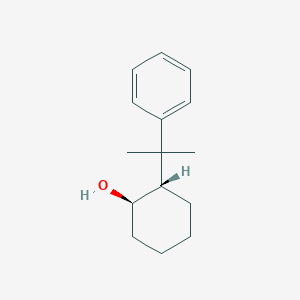
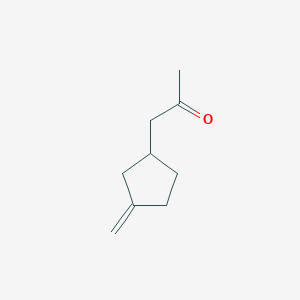

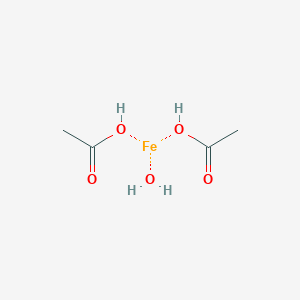
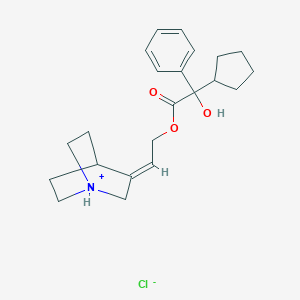
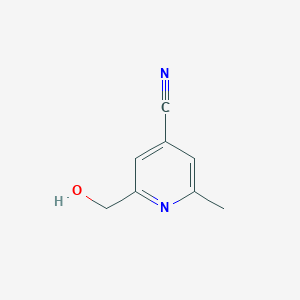
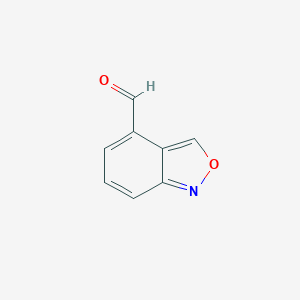
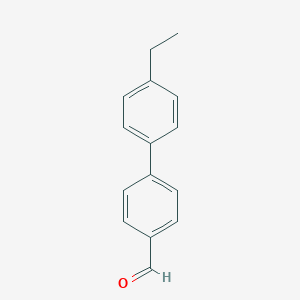
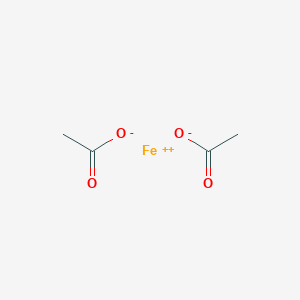
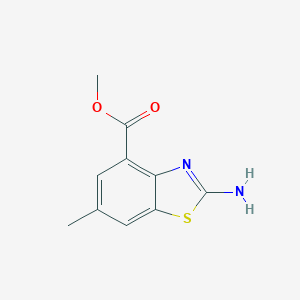
![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
